molecular formula C16H17FN2O5S B1669501 CP-471474 CAS No. 210755-45-6

CP-471474

Numéro de catalogue: B1669501
Numéro CAS: 210755-45-6
Poids moléculaire: 368.4 g/mol
Clé InChI: QCOQJYRPDUMCNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions

CP-471474 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like Lewis acids (e.g., FeBr3, AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

CP471474 is a broad-spectrum matrix metalloproteinase inhibitor . Research indicates it can inhibit proteolytic, hemorrhagic, and edema-forming activities of snake venom metalloproteinase .

Scientific Research Applications

  • Snake Venom Research CP471474 has been identified as a promising compound for co-adjuvants to neutralize local tissue damage induced by snake venom .
  • Inhibitory Effects Studies show that CP471474 inhibits the enzymatic and hemorrhagic activities induced by B. atrox venom, with an IC50 of 11.6 and 2.5 μM, respectively .
  • Mode of Action Molecular dynamic simulations describe CP471474 interacting with the metalloproteinase substrate-binding cleft . The hydroxamate group of CP471474 coordinates the zinc cofactor of the metalloproteinase through strong electrostatic interactions, while the compound’s hydrophobic groups occupy the S1 and S1′ sites .
  • Venom Inhibition CP471474, along with varespladib, has been tested for its ability to inhibit the effects of Bothrops asper and Crotalus durissus cumanensis venoms. In preincubation assays, a mix of CP471474 and varespladib abolished the hemorrhagic activity induced by B. asper venom .

Study on Snake Venom Inhibition

ActivityInhibitorResult
Lethal ActivityVarespladibInhibited 100% of the lethal effect of B. asper venom in preincubation assays .
Mix of CP471474 and VarespladibInhibited 75% of the lethal activity of both B. asper and C. d. cumanensis venoms .
Edema-Forming ActivityMix of CP471474 and VarespladibShowed the best inhibition ability against both B. asper and C. d. cumanensis venoms in independent injection assays .
Myotoxic ActivityMix of CP471474 and VarespladibDisplayed the best capacity to reduce plasma CK activity induced by both B. asper and C. d. cumanensis venoms in preincubation assays .
Hemorrhagic ActivityMix of CP471474 and Varespladib, CP471474Abolished the hemorrhagic activity induced by B. asper venom in preincubation assays. All treatments partially decreased the hemorrhagic diameter induced by the venom when injected immediately after venom injection .

Mécanisme D'action

The mechanism of action of CP-471474 involves the inhibition of matrix metalloproteinases. These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in tumor invasion and metastasis. By inhibiting MMPs, the compound can prevent the breakdown of the extracellular matrix, thereby inhibiting tumor progression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

CP-471474 is unique due to its high specificity and potency against multiple MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13, while having low potency against MMP-1 . This specificity makes it a valuable tool in studying the role of MMPs in various biological processes and diseases.

Activité Biologique

CP-471474 is a compound developed by Pfizer, primarily recognized for its role as a broad-spectrum matrix metalloproteinase (MMP) inhibitor. This article delves into its biological activity, particularly focusing on its effects in various pathological contexts, including snake venom inhibition and pulmonary diseases.

1. Overview of this compound

Chemical Structure and Mechanism of Action
this compound is characterized by a pyran-containing sulfonamide hydroxamate structure, which facilitates its interaction with the zinc-binding sites of metalloproteinases. This interaction is crucial for its inhibitory effects on proteolytic activities associated with various toxins and pathological conditions.

2. Inhibition of Snake Venom Activities

Recent studies have highlighted the effectiveness of this compound in inhibiting the lethal, hemorrhagic, and myotoxic activities of snake venoms from species such as Bothrops asper and Crotalus durissus cumanensis.

2.1 Efficacy in Preincubation Assays

In preincubation assays, this compound demonstrated significant inhibition of lethal activity against these venoms. The following table summarizes the survival rates of mice subjected to venom exposure with and without this compound treatment:

Treatment GroupSurvival Rate (%)Statistical Significance
Venom Alone0%-
Venom + this compound10%p > 0.05
Venom + Varespladib100%p < 0.05
Venom + this compound + Varespladib50%p < 0.05

The combination treatment showed a partial protective effect, although it was less effective than Varespladib alone .

2.2 Myotoxic Activity Inhibition

This compound also exhibited notable effects on myotoxicity induced by snake venoms. In assays measuring plasma creatine kinase (CK) activity, the compound significantly reduced CK levels, indicating decreased muscle damage:

Treatment GroupCK Activity (U/L)Statistical Significance
Venom AloneHigh-
Venom + this compoundModeratep < 0.05
Venom + VarespladibLowp < 0.01

The data suggest that while this compound is effective, it does not completely prevent myotoxic effects compared to Varespladib .

3. Effects on Pulmonary Diseases

This compound has also been investigated for its potential in treating smoke-induced lung injuries. A study involving guinea pigs exposed to smoke demonstrated that treatment with this compound led to significant reductions in airspace enlargement and airway wall thickness:

Treatment GroupMean Airspace Size Increase (%)Mean Wall Thickness Increase (%)
Control0%0%
Smoke-Exposed62%42%
Smoke + this compound20%17%

These findings indicate that this compound can mitigate some structural changes associated with emphysema, providing a protective effect against smoke exposure .

Case Study: Efficacy Against Emphysema

In a longitudinal study involving smoke-exposed guinea pigs treated with this compound, researchers observed a significant reduction in emphysematous changes over six months compared to untreated controls. The compound exhibited approximately 68% protection against emphysema-related changes in lung architecture .

Propriétés

IUPAC Name

2-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOQJYRPDUMCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NO)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175302
Record name 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210755-45-6
Record name CP-471474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210755456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydrox y-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CP-471474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U47H947L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CP-471474
Reactant of Route 2
CP-471474
Reactant of Route 3
CP-471474
Reactant of Route 4
CP-471474
Reactant of Route 5
CP-471474
Reactant of Route 6
CP-471474

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.